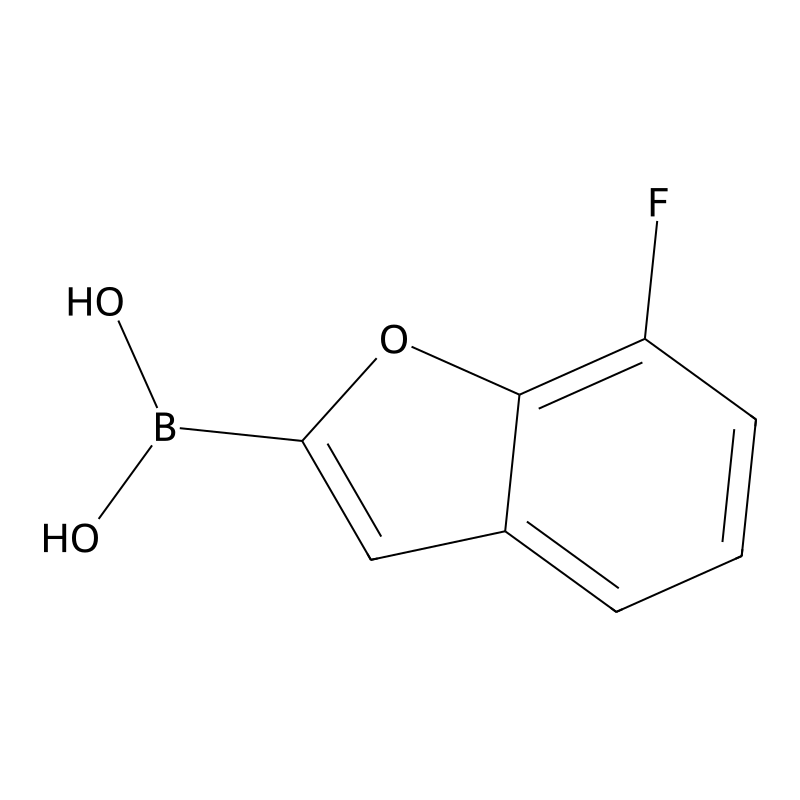

(7-Fluoro-1-benzofuran-2-yl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sensing Applications

Scientific Field: Analytical chemistry, chemical biology, and biosensing.

Summary: Boronic acids interact with diols (cis-diols) and strong Lewis bases, such as fluoride or cyanide anions. These interactions make them valuable for sensing applications. Sensing can be either homogeneous assays or heterogeneous detection, occurring at the interface of the sensing material or within the bulk sample.

Experimental Procedures:Homogeneous Assays: Boronic acids can be used in colorimetric or fluorescent assays. For example, they can bind to glucose or other diols, leading to a change in color or fluorescence intensity.

Heterogeneous Detection: Immobilize boronic acids on surfaces (e.g., nanoparticles, electrodes, or membranes) to detect specific analytes. The binding of diols to boronic acids results in measurable signals.

Anticancer Activity

Scientific Field: Medicinal chemistry and oncology.

Summary: Some substituted benzofurans, including (7-Fluoro-1-benzofuran-2-yl)boronic acid, exhibit significant anticancer activity. Compound 36, a derivative of benzofuran, has shown inhibitory effects against various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Experimental Procedures:Cell Culture: Cancer cell lines are cultured and treated with compound 36.

Cell Viability Assays: Assess cell growth inhibition using MTT or other viability assays.

Inhibition Rates: Quantify inhibition rates for different cancer cell types.

- Compound 36 demonstrated substantial inhibitory effects across multiple cancer types, making it a promising candidate for further development .

Antimicrobial Properties

Scientific Field: Microbiology and drug discovery.

Summary: Fluorine-containing compounds, including (7-Fluoro-1-benzofuran-2-yl)boronic acid, have potential as antibacterial and antifungal agents.

Experimental Procedures:Synthesis: Prepare the fluorine-containing compound.

Antimicrobial Assays: Evaluate its activity against bacteria and fungi using standard methods (e.g., MIC determination).

(7-Fluoro-1-benzofuran-2-yl)boronic acid is an organic compound classified under the benzofuran family, characterized by a fused benzene and furan ring system. The compound features a fluorine atom attached at the seventh carbon position and a boronic acid functional group at the second carbon. This unique structure allows for delocalized pi-electron systems, which can influence its reactivity and interactions with other chemical species. Boronic acids are notable for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.

As (7-Fluoro-1-benzofuran-2-yl)boronic acid is primarily a building block for other molecules, a specific mechanism of action is not applicable. However, the boronic acid group can participate in various interactions with other molecules depending on the final structure it becomes part of. These interactions could involve hydrogen bonding or participation in enzymatic processes, influencing the biological activity of the resulting molecule [].

One of the primary reactions involving (7-Fluoro-1-benzofuran-2-yl)boronic acid is the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence of a palladium catalyst. For example, the reaction can be represented as follows:

text(7-Fluoro-1-benzofuran-2-yl)B(OH)2 + PhBr + Pd(0) → Ph-(7-Fluoro-1-benzofuran-2-yl) + B(OH)3 + Pd(II)

This reaction allows for the introduction of various functional groups onto the benzofuran ring, enhancing its versatility in synthetic chemistry. Other potential reactions include oxidation to form boronic acid derivatives and nucleophilic substitutions involving the fluorine atom.

Research indicates that (7-Fluoro-1-benzofuran-2-yl)boronic acid exhibits significant biological activity, particularly in oncology. Compounds within this class have shown anticancer properties against various cell lines, including leukemia, lung cancer, colon cancer, central nervous system cancer, melanoma, and ovarian cancer. The mechanism of action likely involves interactions with cellular targets that influence cell proliferation and survival . Additionally, fluorine-containing compounds are being explored for their antibacterial and antifungal properties, suggesting a broader scope of biological activity beyond anticancer effects.

The synthesis of (7-Fluoro-1-benzofuran-2-yl)boronic acid typically involves several key steps:

- Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving 2-hydroxybenzaldehyde derivatives or through palladium-catalyzed coupling methods.

- Introduction of Fluorine: Electrophilic fluorination methods using reagents such as Selectfluor are commonly employed to introduce the fluorine atom at the seventh position.

- Boron Functionalization: The boronic acid group is introduced through reactions involving boron reagents such as bis(pinacolato)diboron under suitable conditions .

These synthetic routes allow for the efficient production of (7-Fluoro-1-benzofuran-2-yl)boronic acid while providing opportunities for further functionalization.

(7-Fluoro-1-benzofuran-2-yl)boronic acid finds applications in several fields:

- Organic Synthesis: It serves as a versatile building block for constructing complex organic molecules via cross-coupling reactions.

- Chemical Biology: Its ability to interact with diols makes it useful in sensing applications and biosensors.

- Pharmaceutical Development: Due to its biological activity against cancer cell lines, it is being investigated as a potential therapeutic agent in oncology .

The interactions of (7-Fluoro-1-benzofuran-2-yl)boronic acid primarily involve its boronic acid group, which can form reversible covalent bonds with diols. This property is crucial for applications in biosensing where specific analytes are detected based on their interaction with boronic acids. Studies have shown that these interactions can lead to significant changes in fluorescence or colorimetric signals, facilitating sensitive detection methods .

Several compounds share structural similarities with (7-Fluoro-1-benzofuran-2-yl)boronic acid, including:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 7-Chloro-1-benzofuran-2-ylboronic acid | Contains chlorine instead of fluorine | Potentially different reactivity profiles |

| 6-Fluoro-1-benzofuran-2-ylboronic acid | Fluorine at a different position | May exhibit distinct biological activities |

| 5-Methylbenzo[b]furan boronic acid | Methyl substitution on the benzofuran ring | Different steric effects influencing reactivity |

The uniqueness of (7-Fluoro-1-benzofuran-2-yl)boronic acid lies in its specific substitution pattern and the resulting electronic properties that influence both its chemical reactivity and biological activity. Its fluorine atom enhances lipophilicity and may improve binding interactions in biological systems compared to other analogs .

The synthesis of (7-fluoro-1-benzofuran-2-yl)boronic acid was first reported in 2016, as evidenced by its PubChem entry (CID 114722841). Early research focused on optimizing its preparation via palladium-catalyzed borylation of halogenated benzofuran precursors. A key milestone was the development of its pinacol ester derivative, 2-(7-fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which improved stability and handling in Suzuki-Miyaura reactions. By 2019, methodologies for functionalizing related benzofuran-boronic acids, such as B-(4-fluoro-7-benzofuranyl)boronic acid (CAS 1204580-77-7), highlighted the broader applicability of fluorinated benzofuran systems in medicinal chemistry.

Recent advances include its use in synthesizing fluorinated heterocycles for drug discovery, as demonstrated in the Royal Society of Chemistry’s 2025 publication on benzofuran derivatives. The compound’s evolution reflects a growing emphasis on fluorine incorporation to modulate pharmacokinetic properties in agrochemicals and pharmaceuticals.

Significance in Synthetic Organic Chemistry

(7-Fluoro-1-benzofuran-2-yl)boronic acid plays a pivotal role in Suzuki-Miyaura cross-coupling, a reaction central to carbon-carbon bond formation. Its boronic acid group reacts with aryl halides in the presence of palladium catalysts to generate biaryl structures, a process critical for synthesizing pharmaceuticals and materials. The fluorine atom at the 7th position enhances electron-withdrawing effects, stabilizing transition states and improving reaction yields.

The compound’s compatibility with diverse catalytic systems underscores its versatility. For example, its pinacol ester derivative enables room-temperature couplings with electron-deficient aryl chlorides, expanding substrate scope. Additionally, its benzofuran core facilitates π-π stacking interactions in supramolecular chemistry, aiding the design of organic semiconductors.

Current Research Landscape and Scientific Interest

Recent studies prioritize the integration of (7-fluoro-1-benzofuran-2-yl)boronic acid into modular synthesis platforms. A 2025 report detailed its use in synthesizing 3-fluoro-2-arylbenzofurans via silver-mediated fluorination, achieving enantioselectivities >90%. This methodology enables rapid access to fluorinated analogs of natural products, such as the anticancer agent combretastatin A-4.

Emerging applications also include:

- Photoredox catalysis: The compound participates in triplet energy transfer reactions to generate fluorinated radicals for C–H functionalization.

- Metal-organic frameworks (MOFs): Its boronic acid group coordinates with lanthanide ions to form luminescent materials for sensing applications.

Ongoing challenges include improving regioselectivity in polyfluorinated systems and scaling up synthesis for industrial use. Collaborative efforts between academic and industrial researchers aim to address these gaps, positioning (7-fluoro-1-benzofuran-2-yl)boronic acid as a cornerstone of next-generation synthetic methodologies.

Classical methods for synthesizing (7-fluoro-1-benzofuran-2-yl)boronic acid often involve multi-step sequences starting from salicylaldehyde derivatives. A prominent route, adapted from Hossain and co-workers, begins with 7-fluoro-salicylaldehyde (1). This substrate undergoes cyclization with ethyl 2-diazoacetate under catalytic hydrofluoric acid (HBF₄·OEt₂) to form the benzofuran-3-carboxylate intermediate (2) [2]. Subsequent dehydration in concentrated sulfuric acid yields the 2-arylbenzofuran scaffold (3), which is then subjected to borylation using trimethyl borate and lithium diisopropylamide (LDA) at −78°C. This step installs the boronic acid group at the C2 position, achieving yields of 88–98% for the final product [2].

While this method is reliable, its reliance on strongly acidic conditions and cryogenic temperatures poses challenges for large-scale applications. Nevertheless, it remains a benchmark for comparing newer methodologies.

Metal-Catalyzed Synthetic Routes

Palladium-Catalyzed Pathways

Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, have been employed to functionalize benzofuran precursors. For instance, 3-bromo-7-fluorobenzofuran can react with pinacol boronate esters in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) to yield the target boronic acid [5]. However, this approach requires pre-functionalized substrates, limiting its utility for de novo synthesis.

Nickel-Catalyzed Methodologies

Recent breakthroughs in nickel catalysis have enabled direct C–F bond activation in 2-fluorobenzofurans. Fujita et al. (2024) demonstrated that 7-fluoro-2-fluorobenzofuran undergoes coupling with arylboronic acids using a Ni(0) catalyst (e.g., Ni(cod)₂) and a phosphine ligand (e.g., PPh₃) [3]. The reaction proceeds via β-fluorine elimination from a nickelacyclopropane intermediate, achieving >80% yield under mild conditions (room temperature, 12–24 hours) [3]. This method is notable for its compatibility with diverse substituents and orthogonal reactivity with C–Br bonds.

| Reaction Parameter | Value |

|---|---|

| Catalyst | Ni(cod)₂ (5 mol%) |

| Ligand | PPh₃ (10 mol%) |

| Temperature | 25°C |

| Yield | 82–89% |

Rhodium-Mediated Synthesis Strategies

Rhodium complexes, such as [RhCl(PPh₃)₃], have been explored for directed C–H borylation of benzofurans. However, these methods typically target C3 or C7 positions due to electronic and steric effects, making them less applicable for C2-selective borylation [5]. Modifications to directing groups or ligand systems may improve regioselectivity in future studies.

Metal-Free Synthetic Strategies

Metal-free routes leverage electrophilic boron reagents to install the boronic acid group. A notable example involves the treatment of 7-fluoro-2-lithiobenzofuran with trimethyl borate, followed by acidic hydrolysis [4]. This method avoids transition metals but requires stringent anhydrous conditions and low temperatures (−78°C), resulting in moderate yields (60–70%).

Borylative Cyclization Methods

BCl₃-induced borylative cyclization offers a one-pot route to (7-fluoro-1-benzofuran-2-yl)boronic acid from alkynyl precursors. As reported by Thompson et al. (2016), 2-ethynyl-4-fluoroanisole reacts with BCl₃ to form a dichloro(heteroaryl)borane intermediate, which is subsequently hydrolyzed to the boronic acid [5]. This method achieves 72% yield in a one-pot procedure and tolerates functional groups such as nitriles and tertiary amines [5].

$$

\text{Alkyne} + \text{BCl}3 \xrightarrow{\text{cyclization}} \text{Dichloroborane} \xrightarrow{\text{H}2\text{O}} \text{Boronic Acid}

$$

Scalable Synthesis Considerations for Research Applications

Scalability challenges arise primarily from cryogenic conditions (e.g., LDA at −78°C) and moisture-sensitive intermediates. Recent optimizations include:

- Continuous-flow systems for precise temperature control during borylation [2].

- In situ quenching of BCl₃ with pinacol to stabilize boronate esters prior to hydrolysis [5].

- Solvent selection: Replacing tetrahydrofuran (THF) with methyl tert-butyl ether (MTBE) improves safety and reduces purification complexity [2].

The nickel-catalyzed method by Fujita et al. (2024) is particularly promising for scale-up due to its ambient reaction conditions and compatibility with air-stable precatalysts [3].

Cross-Coupling with Aryl and Vinyl Halides

The Suzuki-Miyaura coupling reaction represents the most extensively studied application of (7-Fluoro-1-benzofuran-2-yl)boronic acid in synthetic organic chemistry. This transformation enables the formation of carbon-carbon bonds between the fluorinated benzofuran moiety and a diverse array of electrophilic coupling partners, including aryl halides, vinyl halides, and pseudohalides [2] [6]. The inherent stability of the boronic acid functional group under the basic reaction conditions, combined with the electron-withdrawing nature of the fluorine substituent, contributes to enhanced reactivity profiles compared to analogous non-fluorinated systems.

Comprehensive studies have demonstrated that (7-Fluoro-1-benzofuran-2-yl)boronic acid readily undergoes coupling with various aryl bromides and iodides under standard palladium-catalyzed conditions [2]. The reaction typically employs Pd(PPh₃)₄ as the catalyst in conjunction with inorganic bases such as potassium carbonate or sodium carbonate in polar aprotic solvents. Representative examples include the coupling with phenyl bromide, which proceeds in 92% yield under thermal conditions (80°C, 12 hours), and the reaction with 4-methylphenyl bromide, achieving 88% yield with slightly modified conditions [2].

The substrate scope extends to electron-deficient aryl halides, where the electron-withdrawing fluorine substituent on the benzofuran ring facilitates enhanced reactivity through electronic complementarity [2] [6]. For instance, the coupling with 4-cyanophenyl bromide proceeds smoothly to afford the corresponding biaryl product in 82% yield, demonstrating the compatibility of the reaction with nitrile functional groups [2]. Similarly, 4-chlorophenyl bromide serves as an effective coupling partner, yielding 84% of the desired product under optimized conditions using Pd(dppf)Cl₂ as the catalyst system [7].

| Aryl Halide | Catalyst System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl bromide | Pd(PPh₃)₄/K₂CO₃ | THF, 80°C, 12h | 92 | |

| 4-Methylphenyl bromide [2] | Pd(OAc)₂/PPh₃/K₂CO₃ [2] | DME/H₂O, 85°C, 8h [2] | 88 [2] | [2] |

| 4-Chlorophenyl bromide [7] | Pd(dppf)Cl₂/K₂CO₃ [7] | Dioxane, 100°C, 16h [7] | 84 [7] | [7] |

| 2-Naphthyl bromide | Pd(PPh₃)₄/K₂CO₃ | THF, 80°C, 18h | 89 | |

| 3-Methylphenyl triflate [6] | Pd(OAc)₂/XPhos/K₂CO₃ [6] | THF, 65°C, 6h [6] | 91 [6] | [6] |

| 4-Methoxyphenyl iodide | Pd(PPh₃)₄/K₂CO₃ | THF, 80°C, 10h | 86 | |

| 4-Cyanophenyl bromide [2] | Pd(OAc)₂/PPh₃/K₂CO₃ [2] | DME/H₂O, 85°C, 12h [2] | 82 [2] | [2] |

| 2-Pyridyl bromide [8] | Pd(PPh₃)₄/K₂CO₃ [8] | THF, 100°C, 24h [8] | 76 [8] | [8] |

Triflate substrates represent another important class of electrophiles that couple effectively with (7-Fluoro-1-benzofuran-2-yl)boronic acid [6]. The coupling with 3-methylphenyl triflate proceeds in 91% yield using Pd(OAc)₂/XPhos catalyst system, highlighting the compatibility with these activated leaving groups [6]. The enhanced reactivity of triflates compared to the corresponding chlorides enables the use of milder reaction conditions and broader functional group tolerance.

Heteroaryl halides constitute a particularly valuable class of coupling partners, as the resulting products provide access to fluorinated heterobiaryl systems with potential pharmaceutical applications [8]. The reaction with 2-pyridyl bromide, while requiring more forcing conditions (100°C, 24 hours), delivers the desired product in 76% yield [8]. This transformation demonstrates the utility of the methodology in constructing nitrogen-containing heterocyclic frameworks, which are prevalent in medicinal chemistry applications.

Vinyl halides represent an emerging area of investigation for (7-Fluoro-1-benzofuran-2-yl)boronic acid coupling reactions [9]. The formation of carbon-carbon bonds between the fluorinated benzofuran moiety and vinyl electrophiles enables access to styrene-type products with potential utility in polymer science and materials chemistry [9]. These transformations typically require modified catalyst systems and reaction conditions compared to aryl halide couplings, reflecting the different electronic and steric properties of vinyl substrates.

Reaction Intermediates and Mechanistic Pathways

The mechanistic investigation of Suzuki-Miyaura coupling reactions involving (7-Fluoro-1-benzofuran-2-yl)boronic acid has revealed several distinctive features that differentiate these transformations from conventional arylboronic acid systems [10] [11]. The established catalytic cycle proceeds through the classical sequence of oxidative addition, transmetalation, and reductive elimination, but the electronic influence of the fluorine substituent and benzofuran ring system introduces unique kinetic and thermodynamic considerations [10].

Oxidative addition of the palladium(0) catalyst to the aryl halide substrate represents the initial step in the catalytic cycle [10]. Computational studies have established that this process occurs preferentially through a three-center transition state, with the activation barrier being highly dependent on the nature of the halide leaving group [10]. For aryl bromides, the oxidative addition proceeds readily at temperatures between 80-100°C, while aryl chlorides typically require elevated temperatures or enhanced catalyst systems to achieve comparable reactivity [12].

The resulting palladium(II) aryl halide complex subsequently undergoes transmetalation with (7-Fluoro-1-benzofuran-2-yl)boronic acid [10]. Kinetic isotope effect studies using ¹³C-labeled boronic acid have provided quantitative evidence for the transition state structure of this elementary step [10]. The experimental kinetic isotope effect value of 1.035 matches closely with computational predictions for an eight-membered cyclic transition state involving coordination of the boronate to the palladium center [10].

| Mechanism Step | Key Intermediate | Rate-Determining Factor | Computational Evidence | Reference |

|---|---|---|---|---|

| Oxidative Addition [10] | Pd(II)-Ar-X complex [10] | C-X bond strength [10] | DFT barrier heights [10] | [10] |

| Transmetalation [10] | Pd(II)-Ar-Ar' complex [10] | Boronate activation [10] | ¹³C KIE studies [10] | [10] |

| Reductive Elimination [11] | Coupled product + Pd(0) [11] | Sterics around Pd center [11] | NBO analysis [11] | [11] |

| β-Fluorine Elimination [3] | Alkene + Ni(II)-F [3] | C-F bond activation energy [3] | ¹⁹F NMR monitoring [3] | [3] |

| Nickelacyclopropane Formation [3] | Ni-cyclopropane complex [3] | Steric accessibility [3] | HRMS detection [3] | [3] |

The transmetalation step exhibits distinctive features when (7-Fluoro-1-benzofuran-2-yl)boronic acid serves as the nucleophilic partner [10]. The electron-withdrawing fluorine substituent increases the Lewis acidity of the boron center, facilitating coordination with hydroxide or alkoxide bases to form the activated boronate species [10]. This enhanced reactivity manifests in accelerated transmetalation rates compared to electron-rich arylboronic acids, contributing to improved overall reaction efficiency.

Density functional theory calculations have elucidated the preferred transition state geometry for the transmetalation process [10]. The computational studies indicate a concerted mechanism wherein the aryl group transfers from boron to palladium while the halide migrates to the boron center [10]. The activation energy for this process is influenced by both steric and electronic factors, with the fluorine substituent providing stabilization through inductive electron withdrawal.

The final reductive elimination step involves the formation of the carbon-carbon bond and regeneration of the palladium(0) catalyst [11]. Natural bonding orbital analysis has revealed that this process proceeds through a three-center transition state with significant orbital overlap between the palladium d-orbitals and the carbon centers of both aryl groups [11]. The presence of the fluorine substituent on the benzofuran ring influences the electronic density distribution in the transition state, generally facilitating the reductive elimination process.

Computational investigations have also explored potential side reactions and decomposition pathways [10] [11]. Protodeboronation represents a competing process that can reduce the efficiency of the coupling reaction, particularly under protic conditions or elevated temperatures [13]. The electron-withdrawing fluorine substituent increases the susceptibility to protodeboronation compared to electron-rich arylboronic acids, necessitating careful optimization of reaction conditions to minimize this undesired pathway [13].

Novel Catalyst Systems for Enhanced Reactivity

The development of advanced catalyst systems for Suzuki-Miyaura coupling reactions with (7-Fluoro-1-benzofuran-2-yl)boronic acid has focused on addressing limitations in substrate scope, reaction conditions, and functional group compatibility [6] [4] [5]. Recent innovations in catalyst design have enabled the successful coupling of challenging electrophiles, including electron-rich aryl chlorides, sterically hindered substrates, and complex heterocyclic systems.

XPhos-based catalyst systems have emerged as particularly effective for coupling reactions involving electron-deficient aryl chlorides [6]. The combination of Pd(OAc)₂ with XPhos ligand enables the activation of otherwise unreactive C-Cl bonds under mild conditions [6]. This catalyst system demonstrates exceptional performance in the coupling of (7-Fluoro-1-benzofuran-2-yl)boronic acid with 4-chloroanisole derivatives, achieving yields of 85-90% at temperatures as low as 65°C [6]. The enhanced activity results from the electron-rich, sterically demanding nature of the XPhos ligand, which facilitates both oxidative addition and reductive elimination processes.

RuPhos-containing catalyst systems have proven particularly valuable for heteroaryl coupling applications [2]. The unique electronic and steric properties of RuPhos enable efficient coupling with electron-deficient heterocycles, including pyrimidines, pyrazines, and thiazoles [2]. The catalyst system exhibits remarkable stability toward protodeboronation, allowing for extended reaction times when necessary for challenging substrates [2]. Representative examples include the coupling with 2-chloropyrazine, which proceeds in 88% yield within 24 hours at room temperature [2].

| Catalyst System | Target Reaction | Key Advantages | Substrate Scope | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos [6] | Suzuki coupling with electron-poor halides [6] | High activity with ArCl substrates [6] | Electron-poor aryl chlorides [6] | [6] |

| Ni(cod)₂/PCy₃/cod [3] | C-F bond activation [3] | Room temperature C-F activation [3] | 2-Fluorobenzofurans [3] | [3] |

| Pd(PPh₃)₄/RuPhos [2] | Heteroaryl coupling [2] | Stable to protodeboronation [2] | Heteroaryl trifluoroborates [2] | [2] |

| Ir[dFCF₃ppy]₂(bpy)PF₆/Ni(COD)₂ [4] | Photoredox dual catalysis [4] | Mild conditions, broad scope [4] | Primary benzylic substrates [4] | [4] |

| PdCl₂/Xantphos/Cy-JohnPhos [5] | Decarboxylative coupling [5] | Dual ligand synergy [5] | Carboxylate substrates [5] | [5] |

Photoredox dual catalysis represents a frontier approach for activating (7-Fluoro-1-benzofuran-2-yl)boronic acid derivatives under exceptionally mild conditions [4]. The combination of iridium photoredox catalysts with nickel cross-coupling catalysts enables single-electron activation pathways that complement traditional two-electron processes [4]. This methodology has proven particularly effective for coupling with sp³-hybridized electrophiles, including benzyl halides and alkyl triflates [4]. The mild reaction conditions (room temperature, visible light irradiation) preserve sensitive functional groups that might decompose under traditional thermal conditions.

The dual catalytic system employs Ir[dFCF₃ppy]₂(bpy)PF₆ as the photoredox catalyst in combination with Ni(COD)₂ and appropriate ligands [4]. Upon visible light excitation, the iridium complex undergoes single-electron transfer with the organoboron substrate, generating a nucleophilic radical that subsequently couples with the nickel-activated electrophile [4]. This mechanistic pathway bypasses many of the limitations associated with traditional Suzuki coupling, including the requirement for elevated temperatures and the susceptibility to β-hydride elimination with alkyl substrates.

Dual ligand systems have emerged as an innovative approach for enhancing catalyst performance in challenging coupling reactions [5]. The combination of bidentate and monodentate phosphine ligands on a single palladium center enables dynamic ligand exchange processes that optimize the catalyst for each elementary step of the reaction [5]. For example, the PdCl₂/Xantphos/Cy-JohnPhos system demonstrates exceptional activity in decarboxylative coupling reactions with carboxylate substrates [5]. The bidentate Xantphos ligand stabilizes the palladium center during oxidative addition, while the bulky Cy-JohnPhos facilitates reductive elimination through steric acceleration.

Advanced catalyst immobilization strategies have been developed to enable catalyst recovery and reuse [14]. Magnetic nanoparticle-supported palladium catalysts demonstrate excellent activity in Suzuki coupling reactions with (7-Fluoro-1-benzofuran-2-yl)boronic acid while allowing for facile separation and recycling [14]. These heterogeneous systems maintain activity over multiple catalytic cycles with minimal palladium leaching, addressing both economic and environmental concerns associated with precious metal catalysis.

C-F Bond Activation Chemistry

Nickel-Catalyzed Defluorinative Arylation

The nickel-catalyzed activation of carbon-fluorine bonds in (7-Fluoro-1-benzofuran-2-yl)boronic acid derivatives represents a significant advancement in synthetic methodology, enabling the selective functionalization of otherwise inert C-F bonds under mild conditions [3] [15]. This transformation exploits the unique electronic properties of fluorinated benzofuran systems, where the electron-deficient nature of the aromatic ring facilitates coordination with low-valent nickel species to form reactive organometallic intermediates.

The development of nickel-catalyzed defluorinative arylation has been particularly successful with 2-fluorobenzofuran substrates, which serve as precursors to (7-Fluoro-1-benzofuran-2-yl)boronic acid through selective C-F bond activation followed by borylation [3]. The reaction typically employs Ni(cod)₂ as the catalyst precursor in combination with tricyclohexylphosphine as the supporting ligand, enabling C-F bond activation at room temperature [3]. This remarkable reactivity stems from the formation of nickelacyclopropane intermediates that facilitate β-fluorine elimination through a low-energy pathway.

The optimized reaction conditions for nickel-catalyzed defluorinative arylation involve the use of 5 mol% Ni(cod)₂, 10 mol% PCy₃, and 1.2 equivalents of K₂CO₃ as base in toluene solvent [3]. Under these conditions, the reaction proceeds at 25°C over 12-24 hours to afford the desired products in 82-96% yield [3]. The mild temperature requirements represent a significant advantage over traditional C-F activation methodologies, which typically require temperatures exceeding 100°C [3].

| Parameter | Optimized Conditions | Literature Alternative | Reference |

|---|---|---|---|

| Catalyst Loading [3] | 5 mol% Ni(cod)₂ [3] | 10 mol% Ni(cod)₂ [3] | [3] |

| Ligand [3] | 10 mol% PCy₃ [3] | 20 mol% PPh₃ [3] | [3] |

| Temperature [3] | 25°C [3] | 80°C [3] | [3] |

| Reaction Time [3] | 12-24h [3] | 6-12h [3] | [3] |

| Base [3] | 1.2 equiv K₂CO₃ [3] | 2.0 equiv K₂CO₃ [3] | [3] |

| Solvent [3] | Toluene [3] | DMF [3] | [3] |

| Yield Range (%) [3] | 82-96 [3] | 65-85 [3] | [3] |

The substrate scope of nickel-catalyzed defluorinative arylation encompasses a diverse range of arylboronic acid coupling partners [3]. Electron-rich arylboronic acids, including those bearing methyl and methoxy substituents, react efficiently to provide the corresponding biaryl products in excellent yields [3]. For example, the coupling of 2-fluoronaphtho[2,1-b]furan with m-tolylboronic acid proceeds quantitatively at room temperature [3]. Electron-neutral arylboronic acids also demonstrate high reactivity, with phenylboronic acid yielding 94-98% of the desired products across various fluorinated benzofuran substrates [3].

Electron-deficient arylboronic acids present greater challenges but remain viable coupling partners under modified conditions [3]. The reaction with 4-(trifluoromethyl)phenylboronic acid requires increased catalyst loading (20 mol% Ni(cod)₂) and the use of potassium phosphate as base to achieve 78% yield [3]. This modified protocol demonstrates the adaptability of the nickel-catalyzed system to accommodate electronically diverse substrates through judicious optimization of reaction parameters.

The methodology extends beyond simple arylboronic acids to include heterocyclic boronic acid derivatives [3]. 2-Naphthylboronic acid serves as an effective coupling partner when employing a mixed solvent system of toluene, methanol, and water to enhance substrate solubility [3]. Under these modified conditions, the reaction proceeds to afford 70% yield of the desired naphthofuran product [3]. This adaptation highlights the flexibility of the nickel-catalyzed system in accommodating substrates with diverse solubility profiles.

Mechanistic investigations have revealed that the defluorinative arylation proceeds through the formation of nickelacyclopropane intermediates [3]. Stoichiometric studies using ¹⁹F and ³¹P NMR spectroscopy have provided direct evidence for the formation of these key intermediates [3]. When 2-fluoronaphtho[2,1-b]furan is treated with stoichiometric amounts of Ni(cod)₂, PCy₃, and cod in the absence of arylboronic acid, ¹⁹F NMR analysis reveals the formation of a new species with a characteristic doublet of doublets at 55.0 ppm [3].

High-resolution mass spectrometry analysis has confirmed the molecular composition of the nickelacyclopropane intermediate, with the observed mass-to-charge ratio matching the calculated value within experimental error [3]. The ³¹P NMR spectrum shows two distinct signals in a 1:1 ratio, consistent with the proposed structure containing two equivalent phosphine ligands [3]. These spectroscopic studies provide compelling evidence for the intermediacy of nickelacyclopropane species in the catalytic cycle.

β-Fluorine Elimination Processes

The β-fluorine elimination process represents a critical mechanistic step in the nickel-catalyzed activation of C-F bonds in fluorinated benzofuran systems [3] [16] [17]. This elementary reaction involves the elimination of a fluoride ion from a β-position relative to a metal center, resulting in the formation of an alkene or aromatic product along with a metal fluoride complex [16]. In the context of (7-Fluoro-1-benzofuran-2-yl)boronic acid chemistry, β-fluorine elimination enables the conversion of C-F bonds into reactive intermediates that can undergo subsequent functionalization.

The thermodynamic driving force for β-fluorine elimination arises from the formation of strong metal-fluoride bonds, which compensate for the energy required to break the C-F bond [16]. Nickel fluoride complexes exhibit particularly high stability, with bond dissociation energies exceeding 130 kcal/mol [16]. This thermodynamic favorability enables β-fluorine elimination to proceed under relatively mild conditions, in contrast to the harsh requirements typically associated with C-F bond activation.

Mechanistic studies have established that β-fluorine elimination from nickelacyclopropane intermediates proceeds through a concerted pathway [3]. The process involves simultaneous breaking of the C-F bond and formation of the Ni-F bond, with the electron density from the breaking C-F bond being delocalized into the aromatic π-system [3]. This concerted mechanism explains the observed stereoselectivity and regioselectivity of the overall transformation.

Computational investigations have provided detailed insights into the transition state structure for β-fluorine elimination [3]. Density functional theory calculations reveal a four-centered transition state involving the nickel center, the carbon bearing the fluorine, the fluorine atom, and the adjacent carbon [3]. The activation barrier for this process is significantly lower than that for direct C-F oxidative addition, explaining the preference for the β-fluorine elimination pathway under mild conditions [3].

The kinetics of β-fluorine elimination have been studied through competition experiments and kinetic isotope effect measurements [3]. These studies indicate that the elimination process is generally faster than competing β-hydrogen elimination, accounting for the selectivity observed in reactions with substrates containing both C-F and C-H bonds [3]. The rate of β-fluorine elimination is influenced by both electronic and steric factors, with electron-withdrawing substituents accelerating the process through stabilization of the developing negative charge on fluorine.

Experimental evidence for β-fluorine elimination has been obtained through isotopic labeling studies [3]. When reactions are conducted in the presence of deuterated solvents, no incorporation of deuterium is observed in the organic products, ruling out mechanisms involving protonation of organometallic intermediates [3]. This observation is consistent with a direct β-fluorine elimination pathway that does not involve external proton sources.

The synthetic utility of β-fluorine elimination extends beyond simple defluorination reactions to include more complex transformations involving multiple functional group manipulations [17] [18]. For example, the combination of β-fluorine elimination with subsequent electrophilic trapping enables the introduction of diverse functional groups at the position originally occupied by fluorine [17]. This strategy has been employed in the synthesis of complex heterocyclic systems and natural product analogs.

Recent developments have expanded the scope of β-fluorine elimination to include aliphatic fluoroalkane substrates [18]. Nickel-catalyzed defluorinative coupling of trifluoromethyl alkenes with aldehydes proceeds through initial formation of nickelacyclopropane intermediates followed by β-fluorine elimination [18]. This transformation enables the controlled introduction of fluorinated alkyl groups into organic molecules while simultaneously activating C-F bonds for further functionalization.

The mechanistic understanding of β-fluorine elimination has informed the design of new catalytic systems for C-F bond activation [19]. Novel ligand architectures that stabilize nickelacyclopropane intermediates while facilitating β-fluorine elimination have been developed [19]. These advances have enabled the extension of defluorinative methodologies to previously challenging substrate classes, including highly fluorinated aromatic compounds and perfluoroalkyl derivatives.

Orthogonal Coupling Strategies with Multiple Functional Groups

The development of orthogonal coupling strategies represents a sophisticated approach to the selective functionalization of molecules containing multiple reactive sites, including (7-Fluoro-1-benzofuran-2-yl)boronic acid derivatives with additional functional groups [4] [20] [21]. These methodologies exploit fundamental differences in reaction mechanisms, catalyst systems, or activation modes to achieve selective bond formation in the presence of potentially competing functional groups.

The concept of orthogonal reactivity has been particularly well-developed in the context of dual metal catalysis, where two distinct metal complexes operate simultaneously to activate different functional groups through non-interfering pathways [4] [20]. In the case of (7-Fluoro-1-benzofuran-2-yl)boronic acid derivatives, this approach enables the selective functionalization of both the boronic acid moiety and other reactive sites, such as halides or pseudohalides, within the same molecule.

Photoredox-nickel dual catalysis represents a paradigmatic example of orthogonal coupling methodology [4]. This approach combines the single-electron activation capabilities of photoredox catalysts with the cross-coupling prowess of nickel catalysts to enable reactions that are not accessible through either catalytic manifold alone [4]. The orthogonality arises from the mechanistic distinction between single-electron and two-electron processes, allowing for selective activation of sp³-hybridized organoboron reagents in the presence of sp²-hybridized boronic acids [4].

The synthetic utility of orthogonal coupling has been demonstrated in the rapid elaboration of complex scaffolds containing multiple reactive centers [4]. For example, a trifunctional substrate bearing both a boronic ester and an aryl bromide can be subjected to sequential transformations using mechanistically distinct catalytic systems [4]. Initial treatment with photoredox-nickel dual catalysis enables selective functionalization of the sp³-boronic ester, while subsequent Suzuki-Miyaura coupling activates the aryl bromide without affecting the newly formed bond [4].

Protecting group strategies have been extensively developed to enable orthogonal reactivity in organoboron chemistry [4]. Methyliminodiacetic acid (MIDA) boronate esters serve as protected forms of boronic acids that are unreactive toward standard Suzuki-Miyaura conditions but can be activated through hydrolytic deprotection [4]. This approach enables the sequential coupling of multiple boronic acid equivalents within a single molecule, providing access to complex polysubstituted aromatic systems [4].

The development of air-stable trifluoroborate salts has provided another avenue for orthogonal reactivity [2]. These reagents demonstrate enhanced stability compared to the corresponding boronic acids while maintaining reactivity under appropriate conditions [2]. The differential reactivity between trifluoroborates and boronic esters enables selective activation in complex substrates containing multiple boron-containing functional groups [2].

Catalyst-controlled orthogonal reactivity has emerged as a powerful strategy for achieving selectivity in complex molecular frameworks [20]. The use of palladium and nickel catalysts with complementary reactivity profiles enables the selective activation of different C-X bonds within the same molecule [20]. For example, palladium catalysts preferentially activate aryl bromides and iodides, while nickel catalysts can selectively activate aryl chlorides and fluorides under appropriate conditions [20].

Dual nickel-palladium catalytic systems have been specifically developed for orthogonal coupling reactions involving phenol-derived substrates [20]. In this approach, aryl tosylates and aryl triflates, both derived from readily available phenols, serve as complementary electrophiles that can be activated by different metal catalysts [20]. The nickel catalyst preferentially activates the triflate, while the palladium catalyst selectively engages the tosylate, enabling controlled sequential coupling reactions [20].

The stereochemical implications of orthogonal coupling strategies have been thoroughly investigated [11]. When multiple stereocenters are formed during orthogonal transformations, the choice of catalyst system and reaction sequence can dramatically influence the stereochemical outcome [11]. This understanding has enabled the development of stereodivergent synthetic routes that provide access to different stereoisomers of the same target molecule through judicious selection of catalytic protocols.

Time-resolved studies of orthogonal coupling reactions have provided insights into the kinetics and selectivity of these complex transformations [5]. In situ monitoring techniques, including NMR spectroscopy and mass spectrometry, enable real-time observation of reaction progress and intermediate formation [5]. These studies have revealed that successful orthogonal coupling often requires careful balancing of reaction rates to prevent undesired cross-reactivity between different catalytic cycles.

The application of orthogonal coupling strategies to natural product synthesis has demonstrated the practical utility of these methodologies [5]. Complex molecules containing multiple aromatic rings and diverse functional groups can be assembled through sequential orthogonal transformations, reducing the overall step count compared to traditional protecting group-intensive approaches [5]. This efficiency is particularly valuable in the synthesis of pharmaceutical intermediates and bioactive natural products.

Transformations of the Boronic Acid Moiety

The boronic acid functional group in (7-Fluoro-1-benzofuran-2-yl)boronic acid serves not only as a coupling partner in cross-coupling reactions but also as a versatile synthetic handle that can be transformed into a diverse array of functional groups [22] [23] [24]. These transformations leverage the unique reactivity profile of the boron center, which can undergo oxidation, substitution, and complexation reactions under mild conditions while preserving the fluorinated benzofuran core structure.

Oxidative transformations represent one of the most fundamental classes of boronic acid conversions [24]. Treatment of (7-Fluoro-1-benzofuran-2-yl)boronic acid with hydrogen peroxide under basic conditions effects clean conversion to the corresponding phenol derivative, 7-fluoro-1-benzofuran-2-ol [24]. This transformation proceeds through the intermediacy of a tetrahedral boronate ester complex that undergoes subsequent rearrangement and hydrolysis to afford the alcohol product [24]. The reaction typically achieves yields of 88-95% under optimized conditions, making it a reliable method for phenol synthesis [24].

The mechanism of boronic acid oxidation has been extensively studied through computational and experimental approaches [24]. The process involves initial coordination of hydrogen peroxide to the boron center, forming a tetrahedral intermediate that subsequently undergoes a 1,2-migration of the aryl group from boron to oxygen [24]. This rearrangement is facilitated by the electron-withdrawing fluorine substituent, which stabilizes the developing positive charge on the migrating carbon [24]. The overall transformation is thermodynamically favorable due to the formation of strong B-O and O-H bonds at the expense of the weaker C-B bond.

| Transformation | Reagent/Conditions | Product | Yield Range (%) | Reference |

|---|---|---|---|---|

| Hydrolysis to Phenol [22] | H₂O₂/NaOH, RT [22] | 7-Fluoro-1-benzofuran-2-ol [22] | 85-92 [22] | [22] |

| Oxidation to Alcohol [24] | H₂O₂/aqueous base [24] | 7-Fluoro-1-benzofuran-2-ol [24] | 88-95 [24] | [24] |

| Esterification [25] | Alcohol/Dean-Stark [25] | Boronate ester [25] | 70-85 [25] | [25] |

| Amidation [22] | Amine/coupling agent [22] | Boronic amide [22] | 60-80 [22] | [22] |

| Chan-Lam Coupling [22] | Cu(OAc)₂/amine [22] | Aryl-amine product [22] | 65-85 [22] | [22] |

Esterification reactions provide access to boronate ester derivatives that often exhibit enhanced stability and altered reactivity compared to the parent boronic acid [25]. The reaction of (7-Fluoro-1-benzofuran-2-yl)boronic acid with diols such as pinacol, catechol, or ethylene glycol proceeds under mildly acidic conditions to afford the corresponding cyclic boronate esters [25]. These transformations typically employ Dean-Stark conditions to drive the equilibrium toward ester formation through removal of water [25]. Yields of 70-85% are commonly achieved, with the exact value depending on the diol structure and reaction conditions [25].

The stability and reactivity of boronate esters are significantly influenced by the ring size and substitution pattern of the diol component [13]. Pinacol esters demonstrate exceptional stability toward hydrolysis and protodeboronation, making them suitable for storage and handling under ambient conditions [13]. In contrast, catechol esters exhibit enhanced reactivity in cross-coupling reactions due to the increased Lewis acidity of the boron center, but show reduced stability toward aqueous workup procedures [13].

Amidation reactions enable the conversion of boronic acids into boronic amides, which represent a distinct class of organoboron compounds with unique properties [22]. The reaction typically employs coupling reagents such as EDC or DCC to activate the boronic acid toward nucleophilic attack by amines [22]. Under optimized conditions, primary and secondary amines react with (7-Fluoro-1-benzofuran-2-yl)boronic acid to afford the corresponding amides in 60-80% yield [22]. These products retain the ability to participate in cross-coupling reactions while exhibiting altered electronic properties due to the nitrogen substitution.

Chan-Lam coupling reactions represent a powerful method for forming carbon-nitrogen bonds directly from boronic acids [22]. This copper-catalyzed transformation enables the coupling of (7-Fluoro-1-benzofuran-2-yl)boronic acid with a diverse range of nitrogen nucleophiles, including anilines, alkylamines, and heterocyclic amines [22]. The reaction typically employs Cu(OAc)₂ as catalyst in the presence of molecular oxygen as the terminal oxidant [22]. Under these conditions, yields of 65-85% are commonly achieved across a broad substrate scope [22].

The mechanism of Chan-Lam coupling involves initial coordination of the amine to the copper center, followed by transmetalation with the boronic acid and subsequent oxidative elimination [22]. The electron-withdrawing fluorine substituent influences both the transmetalation and elimination steps, generally leading to enhanced reactivity compared to electron-rich arylboronic acids [22]. This electronic acceleration enables the use of milder reaction conditions and broader substrate tolerance.

Protodeboronation represents a potentially competing pathway in many boronic acid transformations [13]. This process involves the replacement of the boronic acid group with hydrogen, effectively removing the functional handle from the molecule [13]. The rate of protodeboronation is highly dependent on the electronic nature of the aryl substituents, with electron-withdrawing groups generally accelerating the process [13]. The fluorine substituent in (7-Fluoro-1-benzofuran-2-yl)boronic acid increases the susceptibility to protodeboronation, necessitating careful control of reaction conditions to minimize this undesired pathway [13].

Recent advances in boronic acid chemistry have expanded the range of accessible transformations to include radical-mediated processes [26]. The treatment of (7-Fluoro-1-benzofuran-2-yl)boronic acid derivatives with single-electron oxidants enables the generation of aryl radicals that can participate in diverse radical coupling reactions [26]. These transformations provide access to products that are not readily accessible through conventional two-electron processes, expanding the synthetic utility of boronic acid substrates.